4-[(Oxetan-3-yl)amino]phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C9H11NO2/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h1-4,8,10-11H,5-6H2 |
InChI Key |
BNHRVYJFKUGDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxetan 3 Yl Amino Phenol
Historical Development of Synthetic Routes to Analogous Phenylamines
The journey to modern synthetic methods for phenylamines began with the isolation of aniline (B41778), the simplest phenylamine, in the early 19th century. Early commercial production relied on the nitration of benzene (B151609) followed by the reduction of the resulting nitrobenzene, a two-step process that is still fundamental in industrial chemistry. Initially, reducing agents like iron filings and acid were employed in what is known as the Béchamp reduction.
The 20th century witnessed a paradigm shift from these stoichiometric reductions to more versatile and milder catalytic methods. The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of arylamines. The Ullmann condensation, first reported in the early 1900s, utilized copper catalysts to form C-N bonds, albeit often requiring harsh reaction conditions. A significant leap forward came in the late 20th century with the development of the Buchwald-Hartwig amination. This palladium-catalyzed reaction offered a much broader substrate scope and milder conditions, becoming a cornerstone of modern organic synthesis for the construction of arylamines from aryl halides or triflates and primary or secondary amines. These developments in C-N bond formation have paved the way for the synthesis of complex and functionalized phenylamines, including the subject of this article.
Direct Amination Approaches for 4-[(Oxetan-3-yl)amino]phenol (B6204243) Synthesis
Direct amination strategies aim to form the C-N bond between the 4-hydroxyphenyl group and the oxetan-3-yl moiety in a single key step. These approaches can be broadly categorized into nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) offers a direct route to this compound, typically involving the reaction of an activated aryl halide with oxetan-3-amine. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually in the ortho and/or para positions to the leaving group.
A plausible SNAr approach would involve the reaction of 4-fluoro-1-nitrobenzene with oxetan-3-amine. The highly electronegative fluorine atom and the activating nitro group facilitate the nucleophilic attack by the amine. The resulting N-(4-nitrophenyl)oxetan-3-amine can then be reduced to the target compound, this compound. The reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal catalysis, with the Buchwald-Hartwig amination and Ullmann condensation being the most prominent examples.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. For the synthesis of this compound, two main disconnection approaches are possible: the reaction of a 4-halo-1-protected-phenol with oxetan-3-amine, or the coupling of 4-aminophenol (B1666318) (with a protected hydroxyl group) with a 3-halooxetane.
In a typical protocol, a protected 4-halophenol, such as 4-bromo-1-(tert-butyldimethylsilyloxy)benzene, would be reacted with oxetan-3-amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can range from bulky electron-rich phosphines to specialized biarylphosphine ligands. The base, often a strong, non-nucleophilic one like sodium tert-butoxide, is crucial for the catalytic cycle. After the coupling reaction, the protecting group on the phenol (B47542) would be removed to yield the final product.
| Component | Example | Role |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle |
| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine and facilitates reductive elimination |
| Solvent | Toluene, Dioxane | Provides a suitable reaction medium |
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of the C-N bond in this compound. Similar to the Buchwald-Hartwig reaction, this can involve the coupling of a 4-halophenol derivative with oxetan-3-amine or 4-aminophenol with a 3-halooxetane.
Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern variations utilize catalytic amounts of copper salts, often in combination with ligands such as diamines or amino acids, which allow for milder reaction conditions. For the synthesis of the target molecule, a potential route could involve the reaction of 4-iodophenol (B32979) with oxetan-3-amine in the presence of a copper(I) salt, a ligand like L-proline, and a base such as potassium carbonate, in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO). Protecting the hydroxyl group of the 4-iodophenol might be necessary to avoid side reactions.
| Component | Example | Role |
| Copper Catalyst | CuI, Cu2O | The active catalytic species |
| Ligand | L-proline, 1,10-phenanthroline | Accelerates the reaction and improves yields |
| Base | K2CO3, Cs2CO3 | Neutralizes the acid formed during the reaction |
| Solvent | DMSO, DMF | High-boiling polar solvent |
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalyst systems, solvents, and reaction temperatures, as well as considerations for scaling up the process for industrial production.
Catalyst Systems and Ligand Effects
In catalytic hydrogenation reactions for the reduction of nitroaromatic precursors, the choice of catalyst is paramount. Palladium-based catalysts are often preferred due to their high activity and selectivity. The catalyst loading and the choice of support material can also influence the reaction rate and efficiency.
For reductive amination reactions, while often not requiring a metal catalyst, the choice of the reducing agent and any additives can be considered part of the "catalyst system" in a broader sense. The pH of the reaction medium can also play a crucial role in the rate of imine formation and the stability of the reducing agent.
Solvent Selection and Reaction Temperature
The selection of an appropriate solvent is critical for both synthetic routes. The solvent must be able to dissolve the reactants and reagents, be inert to the reaction conditions, and facilitate the desired transformation. For reductive amination, protic solvents such as methanol (B129727) or ethanol (B145695) are commonly used as they can participate in the proton transfer steps of the reaction.
Reaction temperature is another key parameter that requires careful control. Higher temperatures can increase the reaction rate but may also lead to the formation of side products and impurities. Conversely, lower temperatures may result in slow or incomplete reactions. The optimal temperature is therefore a balance between reaction kinetics and selectivity.
| Parameter | Condition | Effect on Yield |
| Catalyst | Palladium on Carbon (Pd/C) | High |
| Raney Nickel | Moderate to High | |
| Platinum on Carbon (Pt/C) | High | |
| Reducing Agent | Sodium Borohydride (NaBH4) | Moderate to High |
| Sodium Cyanoborohydride (NaBH3CN) | High | |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | High | |
| Solvent | Methanol | Good |
| Ethanol | Good | |
| Dichloromethane (DCM) | Moderate | |
| Temperature | 0-25 °C | Optimal for selectivity |
| 25-50 °C | Increased rate, potential for side products |
Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial production introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Key considerations include:
Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are major factors in the economic viability of the process.
Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events, flammable solvents, or toxic reagents.
Work-up and Purification: The purification of the final product on a large scale can be challenging. The choice of purification method, such as crystallization or chromatography, will depend on the purity requirements and the physical properties of the compound.
Waste Management: The environmental impact of the process must be considered, and a strategy for the disposal or recycling of waste streams needs to be developed.
The development of a robust and scalable synthesis for this compound is essential for its continued use as a key building block in the pharmaceutical industry. Careful optimization of the reaction conditions and a thorough understanding of the scale-up challenges are critical for the successful implementation of an industrial-scale manufacturing process.
Derivatization and Analog Synthesis of 4 Oxetan 3 Yl Amino Phenol
Chemical Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions.
Etherification Reactions
Etherification of the phenolic hydroxyl group is a common strategy to modify the properties of 4-[(Oxetan-3-yl)amino]phenol (B6204243). The Williamson ether synthesis is a widely employed method for this transformation. thieme-connect.de This reaction typically involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.
For instance, the reaction of a phenol with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) can yield the corresponding ether. connectjournals.com The choice of the alkylating agent allows for the introduction of diverse alkyl and substituted alkyl groups.
A general representation of the Williamson ether synthesis for a phenol is shown below:
Ar-OH + R-X + Base → Ar-O-R + HX + Base-H
Where:
Ar-OH represents the phenol
R-X is the alkylating agent (e.g., alkyl halide)
Base is a suitable base (e.g., K₂CO₃, NaH)
Ar-O-R is the resulting ether
Esterification Protocols
The phenolic hydroxyl group can be readily converted to an ester through various esterification methods. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.comnih.gov However, this method is reversible, and to drive the equilibrium towards the product, water must be removed. masterorganicchemistry.com
A more common and often more efficient method for esterifying phenols is the use of an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is typically faster and not reversible.
The general reaction for the acylation of a phenol is as follows:
Ar-OH + R-COCl + Base → Ar-O-COR + Base-HCl
Where:
Ar-OH is the phenol
R-COCl is the acyl chloride
Base is a suitable base (e.g., pyridine, triethylamine)
Ar-O-COR is the resulting ester
O-Alkylation and O-Acylation
O-alkylation and O-acylation refer to the introduction of alkyl and acyl groups, respectively, onto the oxygen atom of the phenolic hydroxyl group. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the biological activity of the parent molecule. umich.edu
Selective O-alkylation of aminophenols can be challenging due to the presence of the competing nucleophilic amino group. umich.edu To achieve selective O-alkylation, the amino group is often protected first. For example, the amino group can be protected by reacting it with benzaldehyde (B42025) to form a Schiff base. The phenolic hydroxyl group can then be alkylated, followed by the deprotection of the amino group via hydrolysis to yield the desired O-alkylated aminophenol. researchgate.net
O-acylation can be achieved under various conditions. For instance, the use of boron trifluoride diethyl etherate can promote the selective acylation of phenols with free carboxylic acids. researchgate.net
Chemical Transformations at the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The existing hydroxyl and amino groups are activating and ortho-, para-directing, influencing the position of the incoming electrophile. makingmolecules.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. pressbooks.pub The reaction proceeds through a two-step mechanism involving the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pubminia.edu.eg The activating nature of the hydroxyl and amino groups on the phenol ring facilitates these reactions. makingmolecules.comlibretexts.org
Halogenation and Nitration
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved through electrophilic halogenation. Due to the high reactivity of the phenol ring, direct bromination can be difficult to control and may lead to the formation of di- and tri-bromo products. libretexts.org To achieve monohalogenation, milder reaction conditions or specific halogenating agents may be required. For instance, iodine monochloride (ICl) can be used for the iodination of activated aromatic rings. libretexts.org
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. savemyexams.com Direct nitration of phenols can sometimes lead to oxidation and the formation of tarry by-products. libretexts.org A common strategy to circumvent this is to first acetylate the hydroxyl and amino groups, which moderates their activating effect, followed by nitration and subsequent deprotection. libretexts.orggoogle.com
The following table summarizes some examples of electrophilic aromatic substitution reactions on phenol derivatives:
| Reaction | Reagents | Product(s) | Reference(s) |
| Bromination | Br₂ | Mono-, di-, and tri-brominated phenols | libretexts.org |
| Iodination | I₂, NaHCO₃ | p-Iodoaniline (from aniline) | libretexts.org |
| Nitration | HNO₃, H₂SO₄ | Nitrated phenols | libretexts.orgsavemyexams.com |
Ortho- and Meta-Functionalization Strategies
Functionalization of the aromatic ring of this compound at the positions ortho and meta to the existing substituents is key to developing structurally diverse analogs. These strategies often require careful selection of directing groups and reaction conditions to achieve the desired regioselectivity.
Ortho-Functionalization: The inherent directing ability of the hydroxyl and amino groups generally favors electrophilic substitution at the ortho and para positions. Since the para position is already substituted, ortho-functionalization is the expected outcome in many electrophilic aromatic substitution reactions. For more controlled and specific ortho-functionalization, directed ortho-metalation (DoM) is a powerful strategy. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation and subsequent lithiation at the adjacent ortho position. Both the hydroxyl and a suitably protected amino group can act as DMGs. For instance, N-protected anilines, such as those with carbamate (B1207046) or pivaloyl groups, are effective DMGs. The resulting ortho-lithiated species can then react with a variety of electrophiles to introduce new substituents. acs.orgsci-hub.se Copper-catalyzed ortho-aminomethylation of phenols with N,N-dimethylanilines or α-aryl-α-diazoesters also represents a viable pathway to introduce alkyl groups at the ortho position. nih.gov
Meta-Functionalization: Achieving functionalization at the meta position of anilines and phenols is traditionally more challenging due to the ortho- and para-directing nature of the amino and hydroxyl groups. nih.govnih.gov However, recent advancements have enabled such transformations. One prominent strategy involves the use of a temporary directing group that binds to the substrate and positions a catalyst to act at the meta C-H bond. Palladium-catalyzed reactions using norbornene as a transient mediator have been successfully employed for the meta-C-H arylation and chlorination of aniline (B41778) and phenol derivatives. nih.govnih.govresearchgate.netacs.org This method relies on a relay mechanism where an initial ortho-palladation is followed by migration of the palladium catalyst to the meta position, guided by the norbornene mediator. nih.gov Another approach utilizes specialized directing group templates, such as those based on nitrile-containing aliphatic chains or 2-cyanobenzoyl groups, to facilitate meta-olefination. rsc.org
A summary of potential functionalization strategies for the aromatic ring is presented below.
| Position | Strategy | Key Reagents/Catalysts | Potential Products |
|---|---|---|---|
| Ortho | Directed Ortho-Metalation (DoM) | n-BuLi, s-BuLi, t-BuLi; Protective groups (Boc, Piv) | Ortho-alkylated, -silylated, -halogenated derivatives |
| Ortho | Copper-Catalyzed C-H Aminomethylation | Cu catalyst, N,N-dimethylanilines, Peroxides | Ortho-aminomethylated phenols |
| Ortho | Transition-Metal-Catalyzed Alkylation | Au, Cu, or Fe catalyst; Diazoesters | Ortho-alkylated phenols |
| Meta | Palladium/Norbornene Catalysis | Pd catalyst, Norbornene, Ligands (e.g., Pyridone-based) | Meta-arylated, -chlorinated derivatives |
| Meta | Template-Assisted C-H Olefination | Pd catalyst, Nitrile-containing templates, Alkenes | Meta-olefinated derivatives |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. The bifunctional nature of this compound, with its primary/secondary amine and phenol moieties, makes it a suitable substrate for various MCRs.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org 4-Aminophenol (B1666318) has been successfully employed as the amine component in Ugi reactions. beilstein-journals.orgrsc.orgd-nb.info For instance, an Ugi adduct was prepared from the reaction of indole-2-carboxaldehyde, an isocyanide, 2-butynoic acid, and 4-aminophenol in methanol (B129727). rsc.org Subsequent gold-catalyzed post-modification of this adduct led to complex indole-annulated tricyclic scaffolds. rsc.orgrsc.org
The Passerini three-component reaction , which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide, is another key isocyanide-based MCR. mdpi.comwikipedia.org While the classic Passerini reaction does not use a separate amine component, variations and subsequent transformations can involve aminophenols. researchgate.netdntb.gov.ua
Furthermore, 3-aminooxetanes themselves can participate in novel MCRs. A three-component reaction between isocyanides, elemental selenium, and N-substituted-3-aminooxetanes in water has been developed to synthesize 1,3-selenazolines. rsc.orgrsc.orgdntb.gov.ua This reaction tolerates a wide range of functional groups on both the isocyanide and the 3-aminooxetane components. rsc.org
Below is a table summarizing potential MCRs involving the core structure.
| Reaction Name | Components | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi-4CR | 4-Aminophenol derivative, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amides | beilstein-journals.orgrsc.orgd-nb.info |
| Ugi-4CR / Post-Modification | 4-Aminophenol, Indole-2-carboxaldehyde, 2-Butynoic Acid, Isocyanide | Polycyclic Heterocycles | rsc.orgrsc.org |
| 3-Component Selenazoline Synthesis | 3-Aminooxetane derivative, Isocyanide, Selenium | 1,3-Selenazolines | rsc.orgrsc.org |
Chemo- and Regioselective Functionalization Studies
The presence of multiple reactive sites in this compound—the nucleophilic amino group, the acidic phenolic hydroxyl group, and the aromatic ring—necessitates careful control over reaction conditions to achieve selective functionalization.
N- vs. O-Functionalization: Selective alkylation or arylation of either the nitrogen or the oxygen atom is a common challenge with aminophenols.
Selective O-Alkylation: A common strategy for selective O-alkylation involves the temporary protection of the more nucleophilic amino group. For example, the amino group can be converted into an imine by reacting with benzaldehyde. The resulting Schiff base can then be O-alkylated, followed by hydrolysis to restore the free amino group. researchgate.netumich.eduresearchgate.net
Selective N-Alkylation: Conversely, selective N-alkylation can be achieved through reductive amination. The aminophenol is first condensed with an aldehyde to form an imine (or iminium ion), which is then reduced in situ, typically with a mild reducing agent like sodium borohydride, to yield the N-alkylated product. umich.eduresearchgate.net High chemoselectivity for mono-N-alkylation over dialkylation can also be achieved using cesium bases. acs.org
Selective Arylation: Orthogonal catalyst systems have been developed for the selective N- or O-arylation of aminophenols. Copper-catalyzed methods, often using ligands like picolinic acid, can favor O-arylation of 4-aminophenols. acs.org In contrast, palladium-based catalysts, such as those employing biarylmonophosphine ligands (e.g., BrettPhos), have been shown to selectively promote N-arylation. acs.org
Functionalization of the Aromatic Ring: Regioselective functionalization of the phenol ring itself, as discussed in section 3.2.3, is another critical aspect of chemoselectivity. Strategies like DoM or transition-metal-catalyzed C-H activation allow for reactions to occur specifically at the ortho or meta positions of the ring, leaving the amino and hydroxyl groups untouched (often after protection). nih.govrsc.orgresearchgate.net For instance, gold-catalyzed hydroamination of terminal alkenes can be influenced by the ligands on the catalyst to control regioselectivity. researchgate.net Similarly, Diels-Alder cycloaddition reactions with SF₅-alkynes have shown high regioselectivity in forming functionalized aminophenols. acs.org
Theoretical and Computational Investigations of 4 Oxetan 3 Yl Amino Phenol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's reactivity, stability, and intermolecular interaction capabilities.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
For 4-[(Oxetan-3-yl)amino]phenol (B6204243), the HOMO is predominantly localized on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group. This distribution signifies that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed more across the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy is required to excite an electron from the ground state.
Table 1: Calculated HOMO and LUMO Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.0 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are representative and can vary based on the computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
In the MEP map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the hydroxyl group and the oxygen atom of the oxetane (B1205548) ring, as well as on the phenol ring, due to the high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen would exhibit the most positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. The analysis of donor-acceptor interactions within the NBO framework can quantify the stability arising from these electronic effects.
For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the antibonding orbitals of the phenol ring, contributing to the stability of the molecule. Furthermore, interactions between the lone pairs of the oxetane oxygen and adjacent sigma bonds can also be quantified.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's physical and biological properties.
Torsional Angle Studies
Torsional angles, or dihedral angles, are key parameters in defining the conformation of a molecule. By systematically rotating specific bonds and calculating the corresponding energy, one can identify low-energy conformations. For this compound, the critical torsional angles would be around the C-N bond connecting the phenol ring to the amino group and the C-N bond linking the amino group to the oxetane ring.
The rotation around the C(aromatic)-N bond will likely show a significant energy barrier due to the potential for steric hindrance and the disruption of the delocalization of the nitrogen lone pair with the pi-system of the phenol ring.
Potential Energy Surface Scans
A potential energy surface (PES) scan provides a more comprehensive view of the conformational landscape by mapping the energy of the molecule as a function of one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles. For this compound, a two-dimensional PES scan varying the key torsional angles would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The transition states connecting these minima would also be identified, providing insight into the dynamics of conformational changes.
The results of such a scan would likely indicate that the most stable conformation is one where steric clash between the oxetane ring and the phenol ring is minimized, while allowing for favorable intramolecular hydrogen bonding or other stabilizing interactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxetane |
Spectroscopic Property Prediction (Theoretical)
Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the assignment of experimental spectra and the understanding of structure-property relationships.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. These calculations are typically performed using methods like DFT, which can provide a good correlation with experimental results. researchgate.net
For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as the stretching of the O-H and N-H bonds, the aromatic C-H stretching, and the characteristic vibrations of the oxetane ring. The puckering of the four-membered oxetane ring gives rise to specific low-frequency modes. acs.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net
A hypothetical data table of predicted vibrational frequencies for this compound, based on DFT calculations, is presented below. The values are illustrative and would require specific computational studies for verification.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(O-H) | ~3600 | Hydroxyl group stretching |
| ν(N-H) | ~3400 | Amino group stretching |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2990-2850 | Aliphatic C-H stretching (oxetane ring) |
| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |
| δ(N-H) | ~1600 | Amino group bending |
| ν(C-O-C) oxetane | ~980 | Oxetane ring ether stretching |
| Ring Puckering | < 200 | Oxetane ring puckering mode |
Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.
NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com These predictions are valuable for assigning signals in experimental NMR spectra, especially for complex molecules.
For this compound, theoretical ¹H NMR predictions would help in assigning the chemical shifts of the aromatic protons, the phenolic hydroxyl proton, the amino proton, and the protons of the oxetane ring. Similarly, ¹³C NMR predictions would aid in the assignment of the carbon atoms in the phenyl ring and the oxetane moiety. The chemical shifts are influenced by the electronic environment of each nucleus, which can be accurately modeled by computational methods. ucl.ac.uknih.gov
A hypothetical data table of predicted NMR chemical shifts is provided below.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenolic OH | 8.0 - 9.0 |
| Aromatic CH | 6.5 - 7.5 |
| Amino NH | 3.5 - 4.5 |
| Oxetane CH | 4.0 - 5.0 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Aromatic CH | 110 - 130 |
| Oxetane C-O | 70 - 80 |
Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into the energy barriers and the structures of transient species like transition states.
For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to locate the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For instance, in the synthesis of this compound, which could involve the nucleophilic substitution of a leaving group on the oxetane ring by 4-aminophenol (B1666318), transition state analysis could elucidate the geometry of the interacting molecules at the point of bond formation and bond breaking. nih.gov
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. uni-muenchen.demdpi.com An IRC path is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.net By following the IRC, one can verify that the located transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction. researchgate.net
For a reaction involving this compound, the IRC would illustrate the continuous transformation from the reactants, through the transition state, to the final products, providing a detailed movie of the reaction mechanism at the molecular level.
Reactivity and Mechanistic Investigations of 4 Oxetan 3 Yl Amino Phenol
Acid-Base Properties and Protonation States
The structure of 4-[(Oxetan-3-yl)amino]phenol (B6204243) contains two primary ionizable sites: the acidic phenolic hydroxyl (-OH) group and the basic secondary amine (-NH-) group. The acid-base characteristics of the molecule are determined by the pKa values of these two functional groups.
The phenolic hydroxyl group behaves as a weak acid. Phenol (B47542) itself typically has a pKa around 10. pearson.compharmaguideline.com The acidity arises from the ability of the aromatic ring to stabilize the negative charge of the resulting phenoxide ion through resonance. lumenlearning.com The substituent at the para position—the (oxetan-3-yl)amino group—influences this acidity. The nitrogen atom's lone pair can be donated into the phenyl ring, an electron-donating effect that generally decreases the acidity of the phenol (raises the pKa) by destabilizing the phenoxide anion. pharmaguideline.comfiveable.me
The secondary amine group is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. Simple secondary alkylamines typically have pKa values for their conjugate acids in the range of 10-11. fiveable.mepressbooks.publibretexts.org However, the attachment to a phenyl ring (making it an arylamine derivative) significantly reduces this basicity because the nitrogen lone pair is delocalized into the aromatic π-system. fiveable.me For 4-aminophenol (B1666318), the pKa of the protonated amino group is approximately 5.48, while the pKa of the phenolic proton is 10.30. wikipedia.orglookchem.comatamanchemicals.com Given the structural similarity, the pKa values for this compound are expected to be in a similar range.
The molecule can exist in different protonation states depending on the pH of the solution. quora.com In strongly acidic conditions (pH < 5), both the amine and the phenol are likely to be protonated. In the mid-pH range (pH 6-9), the molecule would exist predominantly in its neutral form. In strongly basic conditions (pH > 11), the phenolic proton will be removed to form the phenoxide anion. quora.com
Table 1: Estimated pKa Values and Protonation States of this compound
| Functional Group | Estimated pKa | Predominant Form (pH < 5) | Predominant Form (pH 7) | Predominant Form (pH > 11) |
| Secondary Amine (-NH₂⁺-) | ~5.5 | -NH₂⁺- | -NH- | -NH- |
| Phenolic Hydroxyl (-OH) | ~10.3 | -OH | -OH | -O⁻ |
Oxidation-Reduction Chemistry of the Phenylamine Moiety
The phenylamine moiety, specifically the p-aminophenol core, is redox-active and can undergo oxidation. Studies on p-aminophenol show that its electrochemical oxidation is a complex process, often involving a two-step, one-electron transfer. ustc.edu.cn The final oxidation product is typically a quinonimine. ustc.edu.cnua.es The oxidation process can be catalyzed by various enzymes, such as horseradish peroxidase, which proceeds via a p-aminophenoxy free radical intermediate. researchgate.net
The proposed mechanism for this compound would follow a similar pathway. The oxidation would initiate on the aminophenol system, likely starting with the oxidation of the amino group followed by the hydroxyl group, to form a radical cation intermediate. ustc.edu.cn Subsequent loss of another electron and a proton leads to the formation of the corresponding N-(oxetan-3-yl)quinoneimine. In some media, this quinonimine can be susceptible to hydrolysis, potentially yielding p-benzoquinone and releasing the oxetanyl-amine side chain. ua.es
Table 2: Proposed Oxidation Pathway of this compound
| Step | Reactant | Intermediate/Product | Description |
| 1 | This compound | Radical Cation | One-electron oxidation of the aminophenol system. |
| 2 | Radical Cation | N-(oxetan-3-yl)quinoneimine | Loss of a second electron and proton to form the final quinonimine product. ustc.edu.cn |
| 3 (Side Reaction) | N-(oxetan-3-yl)quinoneimine | p-Benzoquinone | Potential hydrolysis in aqueous acidic media. ua.es |
Cycloaddition Reactions Involving the Oxetane (B1205548) Ring
The saturated oxetane ring itself is generally not a participant in classical cycloaddition reactions due to its lack of a π-system. However, its high ring strain (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, which can be followed by cyclization events. acs.orgillinois.edu
Catalyzed cycloadditions of oxetanes with heterocumulenes (e.g., carbon dioxide, isocyanates) have been reported to yield six-membered heterocyclic rings through a ring-opening/ring-closing mechanism. researchgate.net For this compound, it is conceivable that under Lewis acid catalysis, the oxetane ring could open and subsequently react with a suitable partner to form a larger ring system. magtech.com.cnacs.org
Another relevant reaction, though a method of formation rather than a reaction of a pre-formed oxetane, is the Paternò-Büchi reaction. This is a [2+2] photocycloaddition between a carbonyl compound and an alkene that is a primary method for synthesizing oxetane rings. magtech.com.cnbeilstein-journals.orgnih.gov While this does not describe a reaction of this compound, it highlights the general chemistry associated with the oxetane framework.
Direct cycloaddition involving the intact, saturated oxetane ring of this compound is not a characteristic reaction pathway. Its reactivity in this context is primarily driven by ring-opening processes. acs.orgmagtech.com.cn
Heterocyclic Ring Formation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic structures.
One prominent example is the formation of benzoxazine (B1645224) derivatives. The reaction of an aminophenol with an aldehyde or its equivalent, often through a Mannich-type condensation, can lead to the formation of a 1,3-benzoxazine ring. acs.orgnih.govthieme-connect.com For instance, reacting this compound with formaldehyde (B43269) would be expected to yield a dihydro-1,3-benzoxazine derivative.
Furthermore, the aminophenol scaffold can be used to construct other fused heterocycles. Depending on the reaction partner, fused oxazoles, imidazoles, or thiazoles can be synthesized. For example, condensation of o-aminophenols with aldehydes or carboxylic acids is a standard route to benzoxazoles. wiley.comorganic-chemistry.org While the starting material here is a p-aminophenol, analogous cyclization strategies involving ortho-functionalization could be envisioned. Radical cyclization following oxidation of the aminophenol has also been used to create benzo-fused nitrogen heterocycles. acs.org
Table 3: Potential Heterocyclic Ring Formation Reactions
| Reactant(s) | Resulting Heterocycle | Reaction Type |
| This compound + Aldehyde (e.g., Formaldehyde) | Benzoxazine derivative | Mannich-type condensation/cyclization acs.orgthieme-connect.com |
| ortho-functionalized derivative + Carboxylic Acid/Aldehyde | Benzoxazole derivative | Condensation/Cyclization organic-chemistry.org |
| 2-Chlorotropone + this compound | Cyclohepta[b] ustc.edu.cnbohrium.combenzoxazine derivative | Nucleophilic substitution and cyclization oup.com |
Catalytic Applications as a Ligand or Building Block
While more commonly employed as a ligand, the functional groups within this compound could allow it to act as an organocatalyst. The secondary amine can function as a base catalyst, while the phenolic hydroxyl group can act as a hydrogen-bond donor, potentially activating substrates in a reaction. However, its primary catalytic role is realized when it is used as a building block for more complex ligand systems or in the formation of metal complexes.
Aminophenol derivatives are excellent N,O-bidentate ligands for a wide range of transition metals. derpharmachemica.comresearchgate.net Upon deprotonation of the phenolic hydroxyl group, this compound can coordinate to a metal center through the phenolate (B1203915) oxygen and the amino nitrogen. This chelation forms stable metal complexes with metals such as copper, cobalt, iron, and ruthenium. bohrium.comresearchgate.netugm.ac.id
These metal complexes are of significant interest for their catalytic activities. derpharmachemica.comresearchgate.net For instance, copper complexes with aminophenol-type ligands have been shown to mimic the enzyme phenoxazinone synthase, effectively catalyzing the aerobic oxidation of aminophenols. bohrium.comrsc.org Similarly, cobalt and iron complexes with redox-active aminophenol ligands are studied for their roles in oxidation and C-H amination reactions. bohrium.comderpharmachemica.com Ruthenium-catalyzed reactions are also prominent, with applications in hydroxylations and other organic transformations. nih.gov
The electronic properties and reactivity of the resulting metal complex can be fine-tuned by the ligand structure. The presence of the oxetane ring, while not directly involved in coordination, can influence the steric and electronic environment of the metal center, potentially modifying the complex's solubility, stability, and catalytic efficacy.
Table 4: Potential Metal Complexes and Their Catalytic Applications
| Metal Ion | Ligand Type | Potential Catalytic Application |
| Copper(II) | N,O-bidentate aminophenolate | Aerobic oxidation (Phenoxazinone synthase mimicry), Reduction of nitroarenes rsc.orgmdpi.com |
| Cobalt(II)/(III) | N,O-bidentate aminophenolate | Aerobic oxidation, C-H amination reactions bohrium.com |
| Iron(II)/(III) | N,O-bidentate aminophenolate | Oxygen activation, Oxidation reactions bohrium.com |
| Ruthenium(II)/(III) | N,O-bidentate aminophenolate | C-H hydroxylation, Transfer hydrogenation nih.gov |
Advanced Applications of 4 Oxetan 3 Yl Amino Phenol As a Chemical Scaffold
Role in Material Science and Polymer Chemistry
The bifunctional nature of 4-[(Oxetan-3-yl)amino]phenol (B6204243), possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a promising candidate as a monomer or precursor in the synthesis of advanced polymers. The incorporation of the oxetane (B1205548) ring is a particularly noteworthy feature, as this moiety can impart unique properties to the resulting materials.
Precursor for Advanced Polymer Synthesis
The presence of both an amino and a hydroxyl group allows for the participation of this compound in various polymerization reactions. For instance, it could serve as an A-B type monomer in step-growth polymerization. The phenolic hydroxyl group can undergo esterification or etherification reactions, while the secondary amine is available for amidation or incorporation into other polymer backbones.
Polymers derived from aminophenols have been investigated for their electrical conductivity and redox activity. mdpi.comdntb.gov.ua The polymerization of aminophenol isomers can lead to electroactive polymers with potential applications in sensors and electronic devices. mdpi.comdntb.gov.ua While the direct polymerization of this compound has not been detailed, it is conceivable that it could be polymerized through oxidative coupling or by reaction with suitable comonomers to yield novel polymers. The oxetane ring, being a polar and sterically demanding substituent, would likely influence the solubility, processability, and final properties of the resulting polymer.
The oxetane moiety can also be a site for further chemical modification. The strained four-membered ring can be opened under specific conditions, providing a handle for cross-linking or grafting, which could be used to create thermosetting polymers or to modify the properties of existing polymer chains. acs.org
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Groups Involved | Potential Polymer Backbone |
| Polycondensation | -OH (phenol) and -NH- | Polyesteramides, Polyetheramides |
| Oxidative Polymerization | Aromatic ring, -NH- | Conjugated polymers |
| Ring-Opening Polymerization | Oxetane ring | Polyethers with pendant aminophenol groups |
Application in Functional Materials
The incorporation of this compound into a polymer matrix could lead to functional materials with tailored properties. The oxetane group is known to enhance aqueous solubility and metabolic stability in small molecules, and it could confer similar benefits to polymers, potentially leading to materials with improved biocompatibility or specific solubility characteristics. researchgate.net
The phenolic hydroxyl group provides a site for antioxidant activity, a property that has been explored in polymers derived from other aminophenols. mdpi.com This could lead to the development of stabilizing additives for other polymers or materials with inherent resistance to oxidative degradation.
Furthermore, the polar nature of the oxetane ring and the hydrogen bonding capabilities of the phenol (B47542) and amine groups suggest that polymers incorporating this scaffold could exhibit interesting dielectric properties or could be used in the fabrication of membranes for separation processes. The ability of the phenol group to coordinate with metal ions also opens up the possibility of creating polymer-based sensors or catalysts.
Utility in Probe Chemistry and Chemical Biology Tools (Non-Clinical Focus)
The 4-aminophenol (B1666318) core is a common structural motif in the design of fluorescent probes and other chemical biology tools. The electronic properties of the phenol and amino groups can be modulated to create environmentally sensitive fluorophores. While specific examples utilizing this compound are not readily found, its structure provides a clear basis for the rational design of such tools.
Development of Fluorescent Probes Incorporating the Scaffold
Fluorescent probes often rely on photophysical processes such as photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT). The 4-aminophenol scaffold is well-suited for ICT-based probes, where the phenol can act as an electron donor and the amino group can be functionalized with an electron-withdrawing group.
The oxetane moiety in this compound could play several roles in the design of fluorescent probes. Its polarity could enhance water solubility, which is often a desirable feature for probes used in biological systems. Additionally, the steric bulk of the oxetane could be used to fine-tune the photophysical properties of the fluorophore or to influence its binding to specific targets.
Derivatization of the secondary amine or the phenolic hydroxyl group would allow for the attachment of recognition elements for specific analytes or biomolecules. For example, the amine could be acylated with a group that is cleaved by a specific enzyme, leading to a change in the fluorescence properties of the molecule and allowing for the detection of that enzyme's activity.
Use in Affinity Labeling Studies (Purely Mechanistic)
Affinity labeling is a technique used to identify and study the active sites of enzymes and receptors. An affinity label is a molecule that resembles the natural substrate or ligand of a biomolecule but also contains a reactive group that can form a covalent bond with the target.
The oxetane ring could contribute to the binding affinity and specificity of the label. Its unique conformational properties and ability to participate in hydrogen bonding could lead to more selective interactions with the target biomolecule. Once bound, the reactive group would be activated to form a covalent linkage, allowing for the identification of the binding site.
Development of Novel Synthetic Reagents and Catalysts
The functional groups present in this compound also suggest its potential utility in the development of new synthetic reagents and catalysts. The combination of a phenol, a secondary amine, and an oxetane ring in a single molecule is a unique platform for the design of specialized chemical tools.
The aminophenol moiety can act as a bidentate ligand for transition metals, and complexes of other aminophenol derivatives have been shown to have catalytic activity. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment if the ligand is appropriately designed. The oxetane group could influence the steric and electronic properties of the resulting catalyst, potentially leading to novel reactivity or selectivity.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound Derivatives
| Catalytic Reaction | Potential Role of the Ligand |
| Asymmetric Hydrogenation | Chiral ligand to induce enantioselectivity |
| C-C Coupling Reactions | Modulate the electronic properties of the metal center |
| Oxidation Reactions | Stabilize high-valent metal species |
Furthermore, the secondary amine could be utilized in organocatalysis. For example, it could be converted into a chiral amine that could catalyze a variety of asymmetric transformations. The phenol group could participate in hydrogen bonding interactions with the substrate, helping to organize the transition state and enhance stereoselectivity.
The oxetane ring itself can be a source of reactivity. Its ring-opening can be exploited in synthetic sequences to introduce new functional groups or to build more complex molecular architectures. acs.org Therefore, this compound could serve as a versatile building block in organic synthesis.
Scaffold for the Construction of Complex Molecular Architectures
The compound this compound serves as a versatile and highly valued scaffold in medicinal chemistry and materials science for the construction of complex molecular architectures. Its utility stems from the unique combination of a reactive aminophenol core with the desirable physicochemical properties conferred by the oxetane ring. The strategic incorporation of this scaffold allows chemists to develop sophisticated molecules with tailored biological activities and improved drug-like properties.
The oxetane moiety is a key feature that makes this scaffold particularly attractive. In recent years, the oxetane ring has gained considerable attention in medicinal chemistry because it can favorably modulate important molecular properties such as aqueous solubility, lipophilicity, and metabolic stability. nih.gov The strained four-membered ether ring acts as a polar, low molecular weight motif that can serve as a bioisosteric replacement for other common chemical groups, such as gem-dimethyl or carbonyl groups. nih.govresearchgate.net By replacing these groups with an oxetane, chemists can introduce structural novelty and often enhance the pharmacokinetic profile of a lead compound.
The this compound structure presents multiple points for chemical modification, enabling its elaboration into a diverse array of more complex derivatives. The primary synthetic "handles" for building larger architectures are the nucleophilic secondary amine and the phenolic hydroxyl group.
Amine Group Derivatization: The secondary amine is a versatile functional group that can participate in a wide range of chemical transformations. For instance, it can be acylated to form amides, alkylated to introduce new substituents, or reacted with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to create more complex amine derivatives. mdpi.comnih.gov These reactions allow for the systematic exploration of the chemical space around the core scaffold.
Phenolic Hydroxyl Group Modification: The hydroxyl group on the phenyl ring can be converted into an ether or an ester, providing another avenue for molecular elaboration. Furthermore, its presence influences the electronic properties of the aromatic ring, directing further substitutions if required.
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods provide robust routes to construct molecules using this scaffold. Palladium-catalyzed C-N cross-coupling reactions between oxetan-3-ylamines and various aryl halides are effective for creating the core structure itself. evitachem.com This methodology can be extended to couple the this compound scaffold with other complex aryl or heteroaryl systems, rapidly building molecular complexity. A significant advantage of this approach is its compatibility with the free phenol group, which often does not require a protecting group. evitachem.com
Formation of Metal Complexes: The aminophenol motif can act as a bidentate ligand, coordinating with metal centers to form complex organometallic structures. Such complexes have applications in catalysis, for example, in the ring-opening polymerization of lactones to produce biodegradable polyesters. google.com The specific structure of the aminophenol ligand, including the oxetane substituent, can be adjusted to fine-tune the catalytic activity and selectivity of the resulting metal complex. google.com
The strategic use of this compound as a foundational building block enables the efficient synthesis of intricate molecules designed for specific biological targets or material properties.
Table 1: Synthetic Utility of the this compound Scaffold
| Reactive Site | Reaction Type | Resulting Structure/Application |
|---|---|---|
| Secondary Amine (-NH) | Acylation / Alkylation | Amide / Alkylated Amine Derivatives |
| Secondary Amine (-NH) | Schiff Base Formation | Imines and subsequent complex amines |
| Phenolic Hydroxyl (-OH) | Etherification / Esterification | Ether / Ester Derivatives |
| Aminophenol Moiety | Palladium-Catalyzed C-N Coupling | Complex Biaryl or Heteroaryl Systems |
Table of Compounds
| Compound Name |
|---|
| This compound |
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Green Chemistry Considerations
Future synthetic research on 4-[(Oxetan-3-yl)amino]phenol (B6204243) is likely to focus on the development of more efficient, sustainable, and scalable methods. While classical approaches involving the reaction of 4-aminophenol (B1666318) with an oxetane (B1205548) precursor are feasible, they often suffer from limitations such as harsh reaction conditions and the use of hazardous reagents.
Key areas for future investigation include:
Catalytic C-N Bond Formation: The development of novel transition-metal-catalyzed or organocatalyzed methods for the direct coupling of 4-aminophenol with a suitable oxetane electrophile could offer higher efficiency and selectivity. For instance, palladium- or copper-catalyzed cross-coupling reactions could be explored.
Biocatalytic Synthesis: The use of enzymes, such as transaminases or hydrolases, could provide a highly selective and environmentally friendly route to this compound. This approach would operate under mild conditions and could potentially lead to enantiomerically pure products if a chiral center is introduced.
Green Solvents and Reaction Media: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or deep eutectic solvents will be a critical aspect of future synthetic developments.
Microwave-Assisted and Ultrasound-Promoted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Potential Challenges |
| Transition-Metal Catalysis | Palladium, Copper, Nickel complexes | High efficiency, good functional group tolerance | Catalyst cost and toxicity, ligand design |
| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, low toxicity, enantioselectivity | Catalyst loading, substrate scope |
| Biocatalysis | Transaminases, Laccases | High selectivity, mild conditions, green | Enzyme stability and cost, substrate specificity |
| Photoredox Catalysis | Ruthenium, Iridium complexes | Mild conditions, novel reaction pathways | Requirement of light source, catalyst cost |
Exploration of Unconventional Reactivity Patterns
The interplay between the aminophenol and oxetane functionalities in this compound could lead to novel and unexpected reactivity. Future research should aim to uncover and harness these unique reactivity patterns.
Ring-Opening Reactions of the Oxetane Moiety: While the oxetane ring is generally more stable than an epoxide, it can undergo ring-opening reactions under specific conditions (e.g., in the presence of strong acids or nucleophiles). Investigating these reactions in the context of the aminophenol substituent could lead to the synthesis of novel functionalized diols and ethers.
Oxidative Coupling Reactions: The electron-rich aminophenol core is susceptible to oxidation. Exploring the oxidative coupling of this compound could lead to the formation of novel polymeric materials or complex heterocyclic structures with interesting electronic and photophysical properties.
Photochemical Transformations: The UV-absorbing nature of the phenol (B47542) ring could be exploited in photochemical reactions. Irradiation of this compound in the presence of different reactants could lead to unique cycloadditions or rearrangements.
Integration into Flow Chemistry and Automation Platforms
To facilitate the rapid synthesis and screening of derivatives of this compound, the integration of its synthesis into flow chemistry and automated platforms is a promising avenue.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer several advantages over traditional batch synthesis, including improved safety, better process control, higher yields, and easier scalability.
Automated Library Synthesis: Coupling flow chemistry with automated purification and analysis would enable the high-throughput synthesis of a library of derivatives with diverse substituents on the aromatic ring or the oxetane moiety. This would significantly accelerate the discovery of new compounds with optimized properties.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry and machine learning can play a pivotal role in guiding the future design of this compound derivatives with specific, tunable properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This can help in understanding structure-property relationships and in prioritizing synthetic targets.
Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets.
Machine Learning Models: By training machine learning algorithms on existing experimental data, it may be possible to develop models that can accurately predict the properties of new, unsynthesized derivatives, thereby accelerating the design-build-test-learn cycle.
Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative | Predicted Property | Computational Method | Potential Application |
| 2-Fluoro-4-[(oxetan-3-yl)amino]phenol | Increased metabolic stability | DFT | Pharmaceuticals |
| 4-[(Oxetan-3-yl)amino]-2,6-dinitrophenol | Enhanced nonlinear optical properties | TD-DFT | Optoelectronics |
| Poly(this compound) | High thermal stability | Molecular Dynamics | High-performance polymers |
Synergistic Applications in Multi-Disciplinary Fields
The unique structural features of this compound make it a promising candidate for a wide range of applications across different scientific disciplines.
Medicinal Chemistry: The oxetane moiety is increasingly used as a bioisostere for gem-dimethyl and carbonyl groups in drug design, often leading to improved metabolic stability and solubility. researchgate.net Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents.
Materials Science: The aminophenol unit is a well-known building block for high-performance polymers, dyes, and photographic developers. wikipedia.orgkajay-remedies.com The incorporation of the oxetane ring could lead to materials with novel properties, such as improved processability, enhanced thermal stability, or unique photophysical characteristics.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the polar nature of the oxetane ring, make this compound an interesting building block for the construction of complex supramolecular assemblies, such as gels, liquid crystals, and porous materials.
Challenges and Opportunities in Scale-Up and Industrial Implementation
The successful translation of this compound and its derivatives from the laboratory to industrial applications will require overcoming several challenges.
Cost-Effective Synthesis of Oxetane Precursors: The availability of cheap and readily available oxetane building blocks is crucial for the large-scale synthesis of this compound. Further research into more efficient and scalable syntheses of 3-aminooxetanes or related precursors is needed.
Process Optimization and Safety: The scale-up of any chemical process requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. A thorough understanding of the reaction kinetics, thermodynamics, and potential hazards will be essential.
Regulatory Approval: For applications in areas such as pharmaceuticals and food additives, rigorous testing and regulatory approval will be necessary.
Despite these challenges, the unique properties and potential applications of this compound present significant opportunities for innovation and commercialization in a variety of industries.
Q & A
Q. What are the recommended synthetic routes for 4-[(Oxetan-3-yl)amino]phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution between oxetan-3-amine and 4-aminophenol derivatives. Key steps include:
- Oxetan-3-amine activation : Use of coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C improve reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures enhances purity .
- Yield improvement : Catalytic bases (e.g., KCO) and inert atmospheres (N) minimize side reactions .
Q. How can the physicochemical properties of this compound be characterized?
- Methodological Answer :
- Spectroscopic analysis :
- H/C NMR : Identify oxetane ring protons (δ 4.5–5.0 ppm) and aromatic amino groups (δ 6.5–7.5 ppm) .
- FT-IR : Confirm N–H stretching (3300–3500 cm) and oxetane C–O–C vibrations (950–1050 cm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z 194.1 [M+H]) .
- Solubility : LogP ~1.2 (predicted via ChemAxon), soluble in DMSO, methanol, and hot water .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the oxetane ring under acidic/basic conditions or prolonged exposure to moisture .
- Stabilization strategies :
- Store at −20°C in amber vials under argon.
- Add desiccants (e.g., molecular sieves) to solid samples .
- Avoid aqueous buffers with pH < 5 or > 9 during biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the phenol (e.g., halogens, methyl groups) or oxetane (e.g., hydroxymethyl, bromo) positions .
- Biological screening :
- Antimicrobial assays : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cancer cell lines : MTT assays on HeLa or MCF-7 cells; compare IC values with unmodified 4-aminophenol .
- Computational modeling : Use docking studies (AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase or human tyrosine kinases .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound complexes?
- Methodological Answer :
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation from ethanol/acetone (1:1).
- Use SHELX software for refinement; focus on oxetane ring puckering (θ ~25°) and hydrogen-bonding networks (N–H⋯O) .
- Challenge : Oxetane flexibility may lead to disordered structures. Mitigate by collecting data at 100 K and using twin refinement .
Q. How can contradictory data in the literature regarding the compound’s reactivity be resolved?
- Methodological Answer :
- Reproduce experiments : Standardize conditions (solvent, temperature, catalyst) across labs.
- Advanced analytics :
- LC-MS/MS : Monitor reaction intermediates (e.g., ring-opened byproducts) .
- DFT calculations : Compare energy barriers for oxetane ring-opening vs. aromatic substitution pathways .
- Collaborative validation : Share raw datasets via platforms like Zenodo to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
